
3-(1-Amino-2-methylpropan-2-yl)-4,4-dimethyloxolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Amino-2-methylpropan-2-yl)-4,4-dimethyloxolan-3-ol is an organic compound with a complex structure that includes an oxolane ring and an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-2-methylpropan-2-yl)-4,4-dimethyloxolan-3-ol typically involves the reaction of 2-amino-2-methylpropan-1-ol with an appropriate oxolane derivative under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through distillation or crystallization to achieve the required quality for commercial use .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Amino-2-methylpropan-2-yl)-4,4-dimethyloxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
3-(1-Amino-2-methylpropan-2-yl)-4,4-dimethyloxolan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 3-(1-Amino-2-methylpropan-2-yl)-4,4-dimethyloxolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 2-Amino-2-methylpropan-1-ol
- 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol
- 1-Amino-2-methyl-2-propanol
Uniqueness
What sets 3-(1-Amino-2-methylpropan-2-yl)-4,4-dimethyloxolan-3-ol apart is its unique oxolane ring structure combined with the amino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various specialized applications in research and industry .
Eigenschaften
Molekularformel |
C10H21NO2 |
|---|---|
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
3-(1-amino-2-methylpropan-2-yl)-4,4-dimethyloxolan-3-ol |
InChI |
InChI=1S/C10H21NO2/c1-8(2,5-11)10(12)7-13-6-9(10,3)4/h12H,5-7,11H2,1-4H3 |
InChI-Schlüssel |
GUYPPFUROLNXOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COCC1(C(C)(C)CN)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



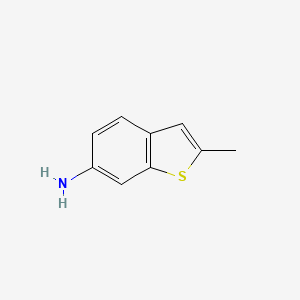
![Bicyclo[3.1.0]hexane-2-sulfonamide](/img/structure/B13164575.png)
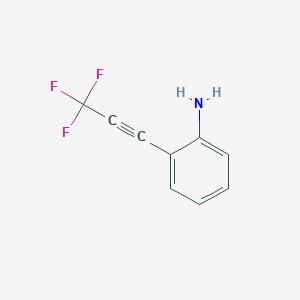

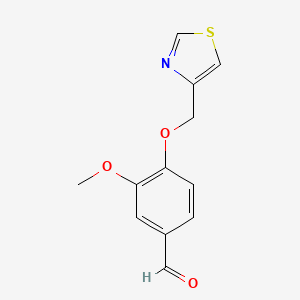
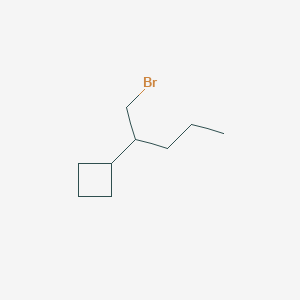

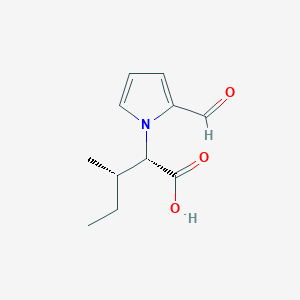

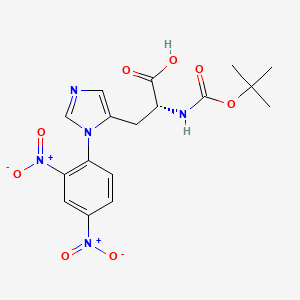
![1-(8-Azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B13164634.png)
![1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane](/img/structure/B13164635.png)

